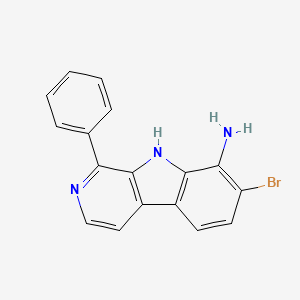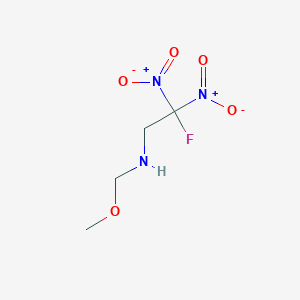
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O4. It is characterized by the presence of a butanoic acid group attached to a phenyl ring substituted with two methoxy groups and one methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxy-3-methylbenzaldehyde and butanoic acid.
Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the benzaldehyde and butanoic acid. This can be achieved through a Grignard reaction or a Friedel-Crafts acylation, followed by oxidation to form the carboxylic acid group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Automation: Automation of reaction monitoring and control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxy-3-methylphenyl)butanoic acid
- 4-(2-Methoxyphenyl)butanoic acid
- 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid
- 3-(2-Phenoxyphenyl)propanoic acid
Uniqueness
4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid is unique due to the specific arrangement of methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
185144-06-3 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxy-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O4/c1-9-11(16-2)8-7-10(13(9)17-3)5-4-6-12(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) |
Clave InChI |
MYISICAEHRGIDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)CCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)



![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)






![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
